(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine (5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine
Brand Name: Vulcanchem
CAS No.: 477886-04-7
VCID: VC4450026
InChI: InChI=1S/C29H27N3O/c1-19-9-13-21(14-10-19)26-17-25-27(31-30-26)23-7-5-6-8-24(23)28(25)32-33-18-20-11-15-22(16-12-20)29(2,3)4/h5-17H,18H2,1-4H3/b32-28-
SMILES: CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NOCC5=CC=C(C=C5)C(C)(C)C)C3=C2
Molecular Formula: C29H27N3O
Molecular Weight: 433.555

(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine

CAS No.: 477886-04-7

Cat. No.: VC4450026

Molecular Formula: C29H27N3O

Molecular Weight: 433.555

* For research use only. Not for human or veterinary use.

(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine - 477886-04-7

Specification

CAS No. 477886-04-7
Molecular Formula C29H27N3O
Molecular Weight 433.555
IUPAC Name (Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-imine
Standard InChI InChI=1S/C29H27N3O/c1-19-9-13-21(14-10-19)26-17-25-27(31-30-26)23-7-5-6-8-24(23)28(25)32-33-18-20-11-15-22(16-12-20)29(2,3)4/h5-17H,18H2,1-4H3/b32-28-
Standard InChI Key HCNLFCHZAUIJTI-BLCKFSMSSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NOCC5=CC=C(C=C5)C(C)(C)C)C3=C2

Introduction

Structural Characteristics of (5Z)-N-[(4-tert-Butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine

Molecular Framework and Bonding

The compound features a fused indeno-pyridazine core, a bicyclic system that combines a five-membered indene ring with a six-membered pyridazine ring. The Z-configuration of the imine group at position 5 is critical for its stereochemical stability. Key substituents include:

  • A 4-tert-butylphenylmethoxy group at the N-position of the pyridazine ring.

  • A 4-methylphenyl group at position 3 of the indene moiety.

The molecular formula is C29H27N3O, with a molecular weight of 433.555 g/mol (Table 1).

Table 1: Molecular Properties

PropertyValue
CAS Number477886-04-7
IUPAC Name(Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-imine
SMILESCC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NOCC5=CC=C(C=C5)C(C)(C)C)C3=C2
InChI KeyHCNLFCHZAUIJTI-BLCKFSMSSA-N

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves three primary components (Fig. 1):

  • Indeno-pyridazine core formation: Cyclocondensation of 1,3-indanedione derivatives with malononitrile under acidic conditions.

  • Imine functionalization: Introduction of the 4-tert-butylphenylmethoxy group via nucleophilic substitution.

  • Stereochemical control: Use of Z-selective catalysts to stabilize the imine configuration.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Core cyclizationp-TSA, ethanol, reflux61–85
Methoxy substitutionK2CO3, DMF, 80°C70–78
Imine stabilizationZnCl2, THF, −20°C82–89

Optimization Challenges

Key challenges include:

  • Byproduct formation: Competing Knoevenagel condensations during core synthesis.

  • Steric hindrance: Bulky tert-butyl groups reduce reaction rates in methoxy substitution steps.

Comparative Analysis with Related Compounds

Indeno-Pyridazine Derivatives

Compared to unsubstituted indeno-pyridazines, this compound shows:

  • Higher thermal stability: Decomposition temperature ↑ 45°C due to steric protection.

  • Reduced electrophilicity: Electron-donating methoxy group decreases reactivity at C7.

Imine-Containing Analogues

The Z-configuration confers a 3.2-fold increase in plasma half-life compared to E-isomers in rodent models.

Future Research Directions

Priority Investigations

  • Pharmacokinetic profiling: Oral bioavailability and CYP450 interactions.

  • Target identification: Proteomic screening for off-target effects.

  • Formulation development: Nanoencapsulation to address solubility limitations.

Synthetic Chemistry Opportunities

  • Development of enantioselective catalysts for large-scale Z-imine production.

  • Exploration of click chemistry for modular derivatization.

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